

synthesis of 1-Piperidinocyclohexanecarbonitrile from cyclohexanone and piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Piperidinocyclohexanecarbonitrile
Cat. No.:	B162700

[Get Quote](#)

Synthesis of 1-Piperidinocyclohexanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of **1-Piperidinocyclohexanecarbonitrile** (PCC), a crucial precursor in the synthesis of phencyclidine (PCP) and its analogs.^{[1][2]} The synthesis is a notable example of the Strecker reaction, a multicomponent reaction that efficiently forms α -aminonitriles.^{[3][4][5][6]} This document details the underlying reaction mechanism, presents established experimental protocols with quantitative data, and offers a visual representation of the synthetic pathway. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

1-Piperidinocyclohexanecarbonitrile (PCC), with the chemical formula $C_{12}H_{20}N_2$ and a molecular weight of 192.30 g/mol, is a key intermediate in the production of various piperidine-containing compounds, most notably the dissociative anesthetic phencyclidine (PCP).^{[1][2][7]} The synthesis of PCC from cyclohexanone and piperidine is a classic application of the Strecker synthesis, a powerful method for preparing α -aminonitriles from a ketone or aldehyde, an amine, and a cyanide source.^{[3][4][6]} Understanding the nuances of this synthesis is critical for chemists aiming to produce PCC and its derivatives for research and pharmaceutical development.

Reaction Mechanism

The synthesis of **1-Piperidinocyclohexanecarbonitrile** proceeds via a mechanism analogous to the Strecker synthesis.^{[3][4][6]} The key steps are:

- **Iminium Ion Formation:** The reaction is initiated by the nucleophilic attack of piperidine on the carbonyl carbon of cyclohexanone. This is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.^[8] Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.^{[4][6]}
- **Cyanide Addition:** A cyanide ion (typically from a salt like potassium cyanide or sodium cyanide) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.^{[4][6]} This step results in the formation of the final product, **1-Piperidinocyclohexanecarbonitrile**.

Experimental Protocols

Two detailed experimental protocols for the synthesis of PCC are presented below. The quantitative data from these procedures are summarized in Table 1 for easy comparison.

Protocol 1

In this procedure, piperidine is first neutralized with hydrochloric acid.^[9] Cyclohexanone is then added, followed by a solution of potassium cyanide, with vigorous stirring. The reaction mixture is stirred overnight at room temperature, during which a white precipitate of **1-Piperidinocyclohexanecarbonitrile** forms. The product is then collected by filtration and purified by recrystallization from ethanol.^[9]

Protocol 2

This protocol utilizes sodium bisulfite to form an adduct with cyclohexanone initially.[10] A solution containing sodium cyanide and piperidine is then added, and the mixture is stirred overnight at room temperature. The resulting white crystalline solid is collected by filtration, washed with water, and dried under a vacuum.[10]

Data Presentation

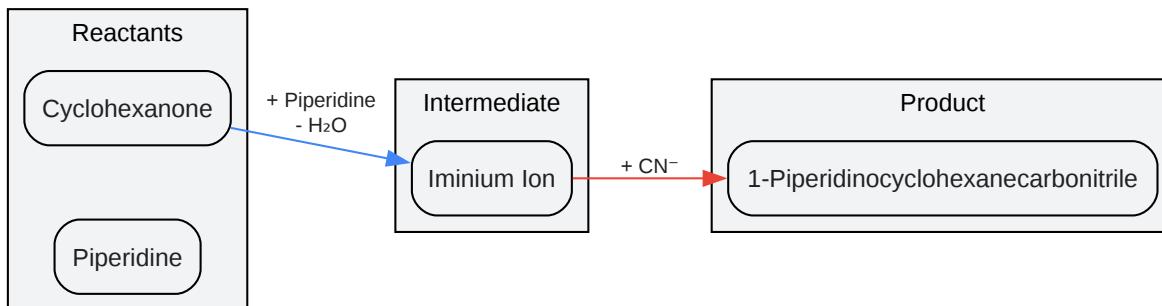
The following table summarizes the quantitative data from the two experimental protocols described above.

Parameter	Protocol 1	Protocol 2
Reactants		
Cyclohexanone	50 g (0.52 mol)	9.8 g (0.1 mol)
Piperidine	44 g (0.52 mol)	8.5 g (0.1 mol)
Cyanide Source	36 g KCN	5.4 g NaCN (0.11 mol)
Acid/Additive	45 ml conc. HCl	11.5 g NaHSO ₃ (0.11 mol)
Reaction Conditions		
Solvent	Water	Water
Temperature	Room Temperature	Room Temperature
Reaction Time	Overnight	Overnight
Product		
Yield	88 g (88%)	15.92 g (82.1%)
Melting Point	66-68 °C	65-67 °C
Appearance	White crystalline solid	White crystalline solid

Table 1: Summary of Quantitative Data for the Synthesis of **1-Piperidinocyclohexanecarbonitrile**.

Mandatory Visualization

The following diagram illustrates the reaction pathway for the synthesis of **1-Piperidinocyclohexanecarbonitrile** from cyclohexanone and piperidine.



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **1-Piperidinocyclohexanecarbonitrile**.

Conclusion

The synthesis of **1-Piperidinocyclohexanecarbonitrile** from cyclohexanone and piperidine is a robust and well-established procedure based on the Strecker reaction. The provided protocols offer high yields of the desired product under mild reaction conditions. This technical guide serves as a comprehensive resource for professionals engaged in the synthesis of piperidine-based compounds, providing the necessary details for successful and reproducible experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Piperidinocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. 1-Piperidinocyclohexanecarbonitrile | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. prepchem.com [prepchem.com]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [synthesis of 1-Piperidinocyclohexanecarbonitrile from cyclohexanone and piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162700#synthesis-of-1-piperidinocyclohexanecarbonitrile-from-cyclohexanone-and-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com